molecular formula C15H19BrClNO3 B14791359 (S)-tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14791359
M. Wt: 376.67 g/mol
InChI Key: MIOHVPSKRROMKP-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group, a bromine atom, and a chlorine atom. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated pyrrolidine intermediate.

    Bromination and Chlorination:

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(S)-tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-(2-bromo-4-chlorophenoxy)pyrrolidine-1-carboxylate
  • (S)-tert-Butyl 3-(2-bromo-5-fluorophenoxy)pyrrolidine-1-carboxylate
  • (S)-tert-Butyl 3-(2-iodo-5-chlorophenoxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H19BrClNO3

Molecular Weight

376.67 g/mol

IUPAC Name

tert-butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(17)4-5-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3

InChI Key

MIOHVPSKRROMKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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